Evidence 1: Dual Halogen Substitution Pattern (Br + F) vs. Mono-Halogenated or Unsubstituted Phenyl Analogs
The target compound incorporates both bromine (4-position) and fluorine (2-position) on the N1-phenyl ring. Its closest commercially available analogs bear either a single 4-bromo substituent (dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, AKSci HTS009294, MW 340.14), a single 4-chloro substituent (AKSci HTS009287, MW 295.68), or no halogen (dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, CAS 17304-69-7, MW 261.23) [1]. The presence of two electronegative halogen atoms with distinct steric and electronic profiles is unavailable in any of these single-halogen or non-halogenated analogs. In a structurally related kinase inhibitor context, the 4-bromo-2-fluorophenyl motif confers submicromolar potency: ZD-4190 (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine) exhibits IC₅₀ values of 29 nM against KDR (VEGFR2) and 708 nM against Flt-1 (VEGFR1) .
| Evidence Dimension | Halogen substitution pattern on N1-phenyl ring |
|---|---|
| Target Compound Data | 4-Br + 2-F dual substitution; MW 358.12; XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Br only (MW 340.14); 4-Cl only (MW 295.68); unsubstituted phenyl (MW 261.23) |
| Quantified Difference | ΔMW = +18.0 vs. 4-Br analog; +62.4 vs. 4-Cl analog; +96.9 vs. phenyl analog. Dual halogenation increases molecular weight by 5.3%–37.1% relative to comparators. |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07); vendor specification data (AKSci) |
Why This Matters
The dual halogenation pattern enables unique halogen bonding and electronic tuning not achievable with mono-halogenated analogs, potentially critical for target engagement in medicinal chemistry campaigns.
- [1] PubChem. Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. CID 7185176. https://pubchem.ncbi.nlm.nih.gov/compound/895650-50-7 (accessed 2026-05-09). View Source
